molecular formula C16H18Cl2N4O4S B2508316 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021039-43-9

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No. B2508316
M. Wt: 433.3
InChI Key: KHRWBKXPGKQIQU-UHFFFAOYSA-N
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Description

The compound "4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure of this compound suggests that it is a pyrimidine derivative with a sulfonyl group attached to a piperazine ring, which is further substituted with dichlorophenyl and dimethoxy groups.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent was synthesized by nucleophilic attack of amines on 2,4,6-trichloropyrimidine . Another related synthesis involved a linear bi-step approach, starting with the coupling of 2-furyl(1-piperazinyl)methanone with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride under dynamic pH control, followed by an O-substitution reaction to yield a series of compounds with potential therapeutic properties . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing interesting features. For example, the interaction of piperazine with 4,4'-sulfonyldiphenol resulted in a salt with a self-assembled channel structure, where the cations act as hydrogen-bond donors, tying dimers into stacks . This suggests that the compound may also form specific molecular interactions due to its piperazine and sulfonyl components.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. The synthesized 4-piperazinopyrimidines displayed a range of pharmacological properties, indicating that they undergo specific chemical interactions in biological systems . The compounds synthesized in another study were screened against α-glucosidase enzyme, showing inhibitory activity, which implies that they can participate in enzyme inhibition reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine" are not directly reported, related compounds have shown a variety of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects . The presence of sulfonyl and piperazine groups in these compounds is likely to contribute to their solubility, stability, and overall reactivity, which are important factors in their pharmacological profiles.

Scientific Research Applications

Arylpiperazine Derivatives

Arylpiperazine derivatives, including those with dichlorophenylpiperazine structures, are primarily studied for their pharmacological applications, especially in treating conditions like depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation leading to 1-aryl-piperazines, which have a variety of effects on serotonin and other neurotransmitter receptors. The interest in these compounds extends to their pharmacokinetic properties, including their distribution in tissues and metabolism, highlighting their potential for clinical applications beyond their psychoactive properties (Caccia, 2007).

Piperazine Derivatives

Piperazine rings, found in various therapeutic agents, have significant medicinal potential. The structural modification of piperazine derivatives can lead to a wide range of pharmacological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. This flexibility makes piperazine a valuable scaffold in drug discovery, with research focusing on modifying the substituents on the piperazine ring to affect pharmacokinetic and pharmacodynamic properties. The exploration of piperazine-based molecules underscores their broad potential in developing treatments for various diseases (Rathi et al., 2016).

Sulfonamides and Their Applications

Sulfonamides, characterized by the presence of a sulfonyl group, are integral to numerous drugs with clinical uses ranging from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. The patent landscape from 2008 to 2012 reveals a focus on novel sulfonamides with potential as antiglaucoma agents or antitumor agents, targeting specific isoforms of carbonic anhydrase. This research reflects ongoing efforts to develop sulfonamides with selectivity for particular clinical applications, demonstrating the compound's role in advancing therapeutic strategies (Carta, Scozzafava, & Supuran, 2012).

properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O4S/c1-25-15-10-14(19-16(20-15)26-2)21-5-7-22(8-6-21)27(23,24)11-3-4-12(17)13(18)9-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRWBKXPGKQIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

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